2-Chloro-5-(2-iodobenzoyl)pyridine
Description
2-Chloro-5-(2-iodobenzoyl)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a 2-iodobenzoyl substituent at the 5-position of the pyridine ring. These compounds are frequently explored in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and bioactivity .
Such modifications influence reactivity, solubility, and intermolecular interactions .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClINO/c13-11-6-5-8(7-15-11)12(16)9-3-1-2-4-10(9)14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBDULYNMUQTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=C(C=C2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901253532 | |
| Record name | (6-Chloro-3-pyridinyl)(2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-85-0 | |
| Record name | (6-Chloro-3-pyridinyl)(2-iodophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)(2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2-iodobenzoyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 2-iodobenzoic acid as the primary starting materials.
Activation: The carboxyl group of 2-iodobenzoic acid is activated using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Coupling Reaction: The activated acid chloride is then coupled with 2-chloropyridine using a coupling agent like 1,3-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(2-iodobenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or iodine dioxide.
Reduction: The chloro group can be reduced to form a corresponding amine.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) can be used for oxidation.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Iodate or iodine dioxide.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
2-Chloro-5-(2-iodobenzoyl)pyridine has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-5-(2-iodobenzoyl)pyridine exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the pyridine ring significantly alter physical properties. Key comparisons include:
*Note: Data for this compound are inferred from structural analogs.
- Melting Points : Bulky substituents like 2-iodobenzoyl likely increase melting points compared to simpler analogs (e.g., 2-Chloro-5-iodopyridine melts at 99°C ). Derivatives with multiple aromatic rings (e.g., 4-substituted phenyl groups) exhibit higher melting points (268–287°C) due to enhanced van der Waals interactions .
- Molecular Weight : The benzoyl group increases molecular weight (~367.5 g/mol) compared to smaller substituents (e.g., 195.66 g/mol for thienyl ).
Toxicity and Environmental Impact
- Chloropyridine Derivatives: Compounds like 2-chloro-5-(chloromethyl)pyridine exhibit contact allergies and respiratory toxicity , whereas neonicotinoid analogs (e.g., 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine) are prioritized for lower bee toxicity .
- Iodine Substitution : The iodine atom may reduce volatility and environmental persistence compared to bromine or chlorine analogs, though specific ecotoxicological data are lacking.
Biological Activity
2-Chloro-5-(2-iodobenzoyl)pyridine (CAS No. 1187165-85-0) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C12H8ClI N
- Molecular Weight : 305.55 g/mol
- Structure : The compound features a pyridine ring substituted with a chloro group and an iodobenzoyl moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloro and iodobenzoyl groups may enhance its lipophilicity and facilitate membrane penetration, allowing it to exert effects on intracellular pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with receptors that mediate cell signaling pathways, potentially influencing apoptosis and cell survival.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that related pyridine derivatives can inhibit the growth of leukemia cells (L1210) with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | L1210 (mouse leukemia) | TBD |
| Related Compound A | CEM (human T-lymphocyte) | 41 ± 3 |
| Related Compound B | HeLa (cervical carcinoma) | 9.6 ± 0.7 |
Case Studies
- Study on Antiproliferative Effects :
- Mechanistic Insights :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
